Cas no 2216747-07-6 ((3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride)

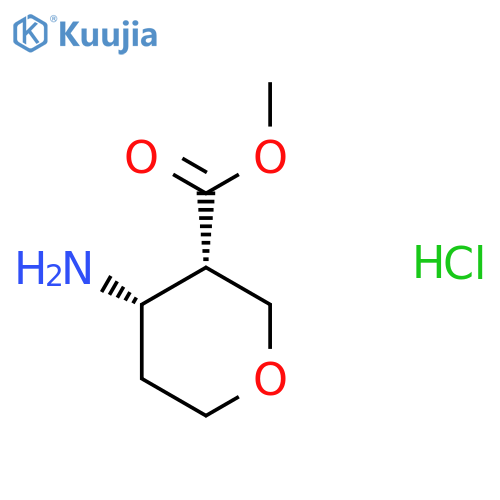

2216747-07-6 structure

商品名:(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- methyl (3S,4S)-4-aminooxane-3-carboxylate;hydrochloride

- (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride

- rac-methyl (3R,4R)-4-aminooxane-3-carboxylate hydrochloride

- 2216747-07-6

- EN300-7439997

-

- インチ: 1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1

- InChIKey: FMWMGVFZENRYGU-IBTYICNHSA-N

- ほほえんだ: Cl.O1CC[C@@H]([C@H](C(=O)OC)C1)N

計算された属性

- せいみつぶんしりょう: 195.0662210g/mol

- どういたいしつりょう: 195.0662210g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6Ų

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7439997-0.25g |

rac-methyl (3R,4R)-4-aminooxane-3-carboxylate hydrochloride |

2216747-07-6 | 95.0% | 0.25g |

$530.0 | 2025-03-11 | |

| Enamine | EN300-7439997-0.5g |

rac-methyl (3R,4R)-4-aminooxane-3-carboxylate hydrochloride |

2216747-07-6 | 95.0% | 0.5g |

$835.0 | 2025-03-11 | |

| Enamine | EN300-7439997-2.5g |

rac-methyl (3R,4R)-4-aminooxane-3-carboxylate hydrochloride |

2216747-07-6 | 95.0% | 2.5g |

$2100.0 | 2025-03-11 | |

| Enamine | EN300-7439997-10.0g |

rac-methyl (3R,4R)-4-aminooxane-3-carboxylate hydrochloride |

2216747-07-6 | 95.0% | 10.0g |

$4606.0 | 2025-03-11 | |

| Aaron | AR028QRC-50mg |

rac-methyl(3R,4R)-4-aminooxane-3-carboxylatehydrochloride,cis |

2216747-07-6 | 95% | 50mg |

$368.00 | 2025-02-16 | |

| Aaron | AR028QRC-250mg |

rac-methyl(3R,4R)-4-aminooxane-3-carboxylatehydrochloride,cis |

2216747-07-6 | 95% | 250mg |

$754.00 | 2025-02-16 | |

| Aaron | AR028QRC-1g |

rac-methyl(3R,4R)-4-aminooxane-3-carboxylatehydrochloride,cis |

2216747-07-6 | 95% | 1g |

$1497.00 | 2025-02-16 | |

| Aaron | AR028QRC-10g |

rac-methyl(3R,4R)-4-aminooxane-3-carboxylatehydrochloride,cis |

2216747-07-6 | 95% | 10g |

$6359.00 | 2023-12-15 | |

| Aaron | AR028QRC-2.5g |

rac-methyl(3R,4R)-4-aminooxane-3-carboxylatehydrochloride,cis |

2216747-07-6 | 95% | 2.5g |

$2913.00 | 2025-02-16 | |

| 1PlusChem | 1P028QJ0-500mg |

rac-methyl(3R,4R)-4-aminooxane-3-carboxylatehydrochloride,cis |

2216747-07-6 | 95% | 500mg |

$1094.00 | 2023-12-18 |

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

2216747-07-6 ((3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride) 関連製品

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量